3,3-Difluoroazetidine

Description

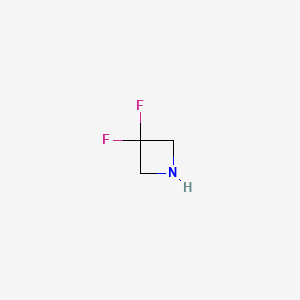

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-difluoroazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVRXKSQHIZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoroazetidine and Its Core Scaffolds

Direct Synthesis Approaches to the 3,3-Difluoroazetidine Ring

Building the this compound core from linear molecules is a primary strategy that involves forming the four-membered ring through cyclization reactions.

Cyclization Reactions from Linear Precursors

The formation of the azetidine (B1206935) ring from open-chain precursors is a fundamental approach, relying on the precise orchestration of bond-forming reactions to construct the strained four-membered heterocycle.

A prominent pathway to 3,3-difluoroazetidines involves the initial synthesis of a 3,3-difluoroazetidin-2-one (a β-lactam) intermediate, which is subsequently reduced. The Reformatsky-type reaction is a key method for constructing this β-lactam core. This reaction typically involves the condensation of an organozinc enolate, generated from a α-halo ester, with an imine.

For the synthesis of the difluoro-β-lactam, ethyl bromodifluoroacetate is used as the precursor for the zinc enolate. This enolate then undergoes a cycloaddition with an appropriate imine or an imine equivalent. The resulting N-protected 3,3-difluoroazetidin-2-ones can then be reduced to the target 3,3-difluoroazetidines. A high-yield synthesis has been developed utilizing a monochlorohydroalane reduction of the azetidin-2-one (B1220530) intermediate. researchgate.net

Research has demonstrated two main variations of this approach:

A two-step process involving a Reformatsky-type reaction to prepare N-substituted 3-amino-2,2-difluoropropanoates, followed by a subsequent cyclization under basic conditions to form the β-lactam ring. nih.gov

A one-step cycloaddition where the zinc enolate of ethyl bromodifluoroacetate reacts directly with N,N',N''-trisubstituted hexahydro-1,3,5-triazines, which serve as Schiff base trimers. nih.gov

| Precursors | Reagents | Intermediate | Product | Yield | Ref |

| Ethyl bromodifluoroacetate + Aldimines | Zinc | N-substituted 3-amino-2,2-difluoropropanoate | N-protected 3,3-Difluoroazetidin-2-one | High | researchgate.netnih.gov |

| Ethyl bromodifluoroacetate + Hexahydro-1,3,5-triazines | Zinc | - | N-(p-methoxybenzyl)-3,3-difluoroazetidin-2-one | - | nih.gov |

| N-protected 3,3-Difluoroazetidin-2-one | Monochlorohydroalane | - | N-protected this compound | High | researchgate.net |

Another direct approach to the azetidine ring involves the intramolecular cyclization of a linear precursor via a nucleophilic substitution (SN2) reaction. This strategy requires a molecule containing both a nucleophilic amine and a carbon atom bearing a suitable leaving group, separated by a two-carbon chain.

While specific examples detailing this route for this compound are not abundant in the literature, the strategy is well-established for azetidine synthesis in general. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid utilizes this principle. The key step involves an intramolecular ring closure where a nitrogen atom displaces a bromide from an adjacent carbon, forming the azetidine ring. nih.gov This pathway proceeds after the initial bromofluorination of an allylic amine precursor. nih.gov The general steps for such a strategy would involve:

Synthesis of a linear 2,2-difluoro-1,3-aminohalide or a related substrate where the terminal carbon has a good leaving group (e.g., tosylate, mesylate, or halide).

Base-mediated intramolecular cyclization, where the nitrogen atom acts as the nucleophile to displace the leaving group, thereby forming the four-membered ring.

This method's success is contingent on favoring the 4-exo-tet cyclization pathway required to form the azetidine ring over competing intermolecular reactions or elimination pathways.

Ring Contraction or Expansion Methodologies

Altering the size of a pre-existing ring is a less common but viable strategy for synthesizing strained heterocycles like azetidines.

A demonstrated method for synthesizing azetidine derivatives involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This one-pot nucleophilic addition-ring contraction process yields α-carbonylated N-sulfonylazetidines. The process begins with the selective monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. In the presence of a base like potassium carbonate, various nucleophiles such as alcohols or anilines can be introduced, triggering a rearrangement that contracts the five-membered pyrrolidinone ring to a four-membered azetidine ring. nih.gov Although this specific methodology has not been reported for the direct synthesis of this compound, it represents a valid ring contraction approach from a pyrrolidine (B122466) scaffold.

Ring expansion methodologies, for example from a suitably substituted aziridine, are also a known route to azetidines, but specific applications for the synthesis of this compound are not well-documented.

Transformation of Pre-formed Azetidine Structures

An alternative to building the ring from scratch is to introduce the geminal difluoro group onto a pre-existing azetidine ring. This is typically accomplished by fluorinating a ketone at the 3-position.

Fluorination of Unsubstituted Azetidines at the 3-Position

The most direct precursor for this strategy is an N-protected azetidin-3-one. The carbonyl group at the 3-position can be converted to the desired gem-difluoro group through deoxofluorination. This transformation replaces the carbon-oxygen double bond with two carbon-fluorine single bonds.

This approach has been successfully applied to the analogous synthesis of 3,3-difluoroproline from ethyl N-Boc-3-oxopyrrolidine-2-carboxylate. nih.gov The key step is the deoxofluorination of the ketone using a nucleophilic fluorinating agent. Several such reagents are available, with varying reactivity and handling requirements.

Common deoxofluorinating agents include:

DAST (Diethylaminosulfur trifluoride)

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

XtalFluor-E®

In the synthesis of the analogous 3,3-difluoroproline, DAST was found to be effective when used in excess and without a solvent, converting the ketone precursor into the 3,3-difluoro product in good yield on a multigram scale. nih.gov This method avoids many of the by-products, such as difluoro-olefins, that can occur with acyclic β-ketoesters. nih.gov

| Precursor | Fluorinating Agent | Conditions | Product | Yield | Ref |

| N-Boc-azetidin-3-one | DAST | Neat, excess reagent | N-Boc-3,3-difluoroazetidine | Good (by analogy) | nih.gov |

| N-Boc-azetidin-3-one | Deoxo-Fluor® | CH₂Cl₂ | N-Boc-3,3-difluoroazetidine | Product detected (by analogy) | nih.gov |

| N-Boc-azetidin-3-one | XtalFluor-E® | CH₂Cl₂ | N-Boc-3,3-difluoroazetidine | Product detected (by analogy) | nih.gov |

This transformation provides a powerful and direct route to the this compound core, leveraging the availability of N-protected azetidin-3-ones.

Reduction Pathways for 3,3-Difluoroazetidin-2-ones

The conversion of 3,3-difluoroazetidin-2-ones (α,α-difluoro-β-lactams) to 3,3-difluoroazetidines is a critical step that requires chemoselective reduction of the amide carbonyl group without cleaving the strained four-membered ring. While many powerful reducing agents are available, their application to β-lactams can be challenging.

Research has shown that common borane (B79455) reagents, which are effective for reducing amides and lactams to amines, are not suitable for this specific transformation. The use of diborane (B8814927) on β-lactams has been reported to result in ring cleavage, yielding 1,3-amino-alcohols instead of the desired azetidines. This reactivity underscores the need for carefully selected reagents that can operate under mild conditions to preserve the integrity of the azetidine ring.

A successful and high-yielding method has been developed utilizing a monochlorohydroalane reduction. This approach effectively reduces the carbonyl group of N-protected 3,3-difluoroazetidin-2-ones to afford the corresponding 3,3-difluoroazetidines while maintaining the cyclic structure. The mechanism involves the selective reaction of the alane reagent with the amide functionality.

| Substrate | Reagent | Product | Reported Yield |

|---|---|---|---|

| N-Protected 3,3-Difluoroazetidin-2-one | Monochlorohydroalane | N-Protected this compound | High |

| Generic β-Lactam | Diborane | 1,3-Amino-alcohol (via ring cleavage) | N/A ( undesired product) |

Asymmetric Synthesis Strategies for Chiral Derivatives

The synthesis of chiral this compound derivatives is of significant interest, as the introduction of stereocenters is crucial for tuning the biological activity and physical properties of molecules. Strategies to achieve this typically involve the asymmetric synthesis of a chiral precursor, namely an enantiomerically enriched 3,3-difluoroazetidin-2-one, which can then be reduced.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a robust method for controlling stereochemistry. In this approach, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent chemical transformation to occur on one face of the molecule, leading to a diastereomerically enriched product.

For the synthesis of chiral 3,3-difluoro-β-lactams, a diastereoselective Reformatsky-type reaction has been employed. This method utilizes a cost-effective chiral auxiliary, such as (-)-menthol, attached to the bromodifluoroacetate reagent. The reaction of this chiral reagent with an imine proceeds with high diastereoselectivity, yielding the desired chiral (S)-difluoro-β-lactam after the auxiliary is removed. These chiral lactam intermediates are then suitable for stereospecific reduction to the corresponding chiral 3,3-difluoroazetidines using methods like the monochlorohydroalane reduction, which is expected to preserve the existing stereocenter.

| Reagent | Chiral Auxiliary | Product | Diastereoselectivity |

|---|---|---|---|

| (-)-Menthyl bromodifluoroacetate | (-)-Menthol | (S)-Difluoro-β-lactam | High |

Enantioselective Catalysis in Azetidine Formation

Enantioselective catalysis offers a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. While direct catalytic asymmetric synthesis of the this compound ring is not widely reported, significant progress has been made in the catalytic enantioselective synthesis of their immediate precursors, the α,α-difluoro-β-lactams.

A notable method is a highly enantioselective Reformatsky reaction between ethyl bromodifluoroacetate and various imines. rsc.org This reaction is catalyzed by a zinc enolate that is complexed with a commercially available chiral amino alcohol ligand, (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol (L1). rsc.org The process affords a variety of chiral α,α-difluoro-β-lactams in good yields and with outstanding enantioselectivity, often exceeding 99% enantiomeric excess (ee). rsc.org The reaction proceeds under mild conditions and utilizes a chemically stable difluoroacetate (B1230586) reagent, making it a practical and convenient approach. rsc.org These enantiopure β-lactam products serve as key building blocks for chiral 3,3-difluoroazetidines via subsequent reduction.

| Imine Substrate (R1, R2) | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| R1=Bn, R2=Ph | Zn / Chiral Amino Alcohol L1 | (R)-1-benzyl-3,3-difluoro-4-phenylazetidin-2-one | 74 | >99 |

| R1=Bn, R2=4-MeO-C6H4 | Zn / Chiral Amino Alcohol L1 | (R)-1-benzyl-3,3-difluoro-4-(4-methoxyphenyl)azetidin-2-one | 69 | >99 |

| R1=Bn, R2=4-Cl-C6H4 | Zn / Chiral Amino Alcohol L1 | (R)-1-benzyl-4-(4-chlorophenyl)-3,3-difluoroazetidin-2-one | 60 | >99 |

| R1=Bn, R2=2-Thienyl | Zn / Chiral Amino Alcohol L1 | (R)-1-benzyl-3,3-difluoro-4-(thiophen-2-yl)azetidin-2-one | 63 | >99 |

| R1=PMB, R2=Ph | Zn / Chiral Amino Alcohol L1 | (R)-3,3-difluoro-1-(4-methoxybenzyl)-4-phenylazetidin-2-one | 65 | >99 |

Reactivity and Chemical Transformations of 3,3 Difluoroazetidine

Nucleophilic Reactivity at the Nitrogen Center

The nitrogen atom in the 3,3-difluoroazetidine ring retains its nucleophilic character, allowing it to participate in a variety of bond-forming reactions. This reactivity is fundamental to the incorporation of the this compound motif into larger molecular scaffolds.

Alkylation and Acylation Reactions

The secondary amine of this compound readily undergoes N-alkylation and N-acylation, providing a straightforward method for its functionalization.

Alkylation Reactions: N-alkylation introduces an alkyl group onto the nitrogen atom. While specific examples detailing the alkylation of this compound are not extensively documented in publicly available literature, the general reactivity of azetidines and other cyclic amines suggests that this transformation can be achieved under standard alkylating conditions. For instance, reactions with alkyl halides (R-X) in the presence of a base to neutralize the resulting hydrohalic acid are a common strategy. The choice of base and solvent can be critical to optimize the reaction yield and minimize side reactions.

Acid-catalyzed N-alkylation of heterocyclic compounds with trichloroacetimidates has also been reported, providing an alternative method for introducing alkyl groups. mdpi.com This method's applicability to this compound would depend on the stability of the azetidine (B1206935) ring under the acidic conditions required.

Acylation Reactions: N-acylation, the introduction of an acyl group (R-C=O), is another fundamental transformation of this compound. This is typically accomplished by reacting the amine with an acyl chloride or an acid anhydride. fishersci.co.uk These reactions are generally efficient and proceed under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. fishersci.co.uk The resulting N-acyl-3,3-difluoroazetidines are important intermediates for further synthetic manipulations. The versatility of N-acyl-3,3-difluoro-2-oxoindoles as precursors for various 2,2-difluorophenylacetic derivatives highlights the utility of N-acylation in enabling subsequent ring-opening reactions with nucleophiles. scielo.br

| Reagent Type | General Reaction | Expected Product |

| Alkyl Halide | This compound + R-X + Base | N-Alkyl-3,3-difluoroazetidine |

| Acyl Chloride | This compound + RCOCl + Base | N-Acyl-3,3-difluoroazetidine |

| Acid Anhydride | This compound + (RCO)₂O | N-Acyl-3,3-difluoroazetidine |

Amidation and Sulfonylation Reactions

Amidation Reactions: While direct amidation of the nitrogen atom of this compound is essentially an N-acylation as described above, the term can also refer to the formation of a sulfonamide.

Sulfonylation Reactions: The nitrogen atom of this compound can be readily sulfonylated by reacting it with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction leads to the formation of a stable sulfonamide linkage. The commercial availability of reagents such as This compound-1-sulfonyl chloride indicates that this transformation is a key step in the synthesis of more complex molecules. cymitquimica.combldpharm.com The resulting N-sulfonylated azetidines can exhibit distinct chemical properties and biological activities compared to their non-sulfonylated counterparts. The subsequent reaction of this sulfonyl chloride with an amine would result in the formation of a sulfonamide. The availability of This compound-1-sulfonamide further supports the accessibility of these compounds. sigmaaldrich.com

| Reagent | Product |

| Sulfonyl Chloride (e.g., SO₂Cl₂) | This compound-1-sulfonyl chloride |

| Amine (with this compound-1-sulfonyl chloride) | N-Substituted-3,3-difluoroazetidine-1-sulfonamide |

Reactions Involving the Difluoromethylene Group

The gem-difluoro group at the 3-position is not merely a passive structural element; it actively influences the reactivity of the azetidine ring and can itself be a site of chemical transformation.

Activation and Functionalization of C-F Bonds

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge. baranlab.org However, under specific conditions, the C-F bonds in the difluoromethylene group of this compound can be activated. Lewis acids have been shown to promote the activation of sp³ C-F bonds. nih.gov For instance, the treatment of 2-trifluoromethyl-1-alkenes with a Lewis acid like EtAlCl₂ can lead to the selective activation of one C-F bond of the CF₃ group, resulting in an Sₙ1'-type reaction to form 3,3-difluoroallylated arenes. nih.govresearchgate.net This type of reactivity suggests that the C-F bonds in this compound could potentially be targeted for functionalization, although direct examples are not yet prevalent in the literature. Such transformations would open up new avenues for modifying the core structure of the molecule.

Transformations of the gem-Difluoro Moiety

The gem-difluoro moiety can be involved in various transformations that alter the structure of the azetidine ring or its substituents. While research directly on this compound is limited, studies on structurally similar compounds, such as β-lactams (azetidin-2-ones), provide valuable insights. For example, new gem-difluoroalkenes have been synthesized through the dehydrofluorination of corresponding 4-CF₃-β-lactams. acs.org Furthermore, the hydrogenation of gem-difluoroalkene β-lactams to yield 4-CHF₂-β-lactams has been successfully demonstrated. acs.orgnih.gov These examples suggest that the gem-difluoro group in a four-membered ring can be a precursor to other fluorinated functionalities.

| Starting Material | Reaction Type | Product |

| 4-CF₃-β-lactam | Dehydrofluorination | gem-Difluoroalkene β-lactam |

| gem-Difluoroalkene β-lactam | Hydrogenation | 4-CHF₂-β-lactam |

Ring-Opening Reactions and Associated Mechanisms

The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. rsc.org The presence of the electron-withdrawing difluoro group can further influence the regioselectivity and mechanism of these reactions.

Acid-mediated ring-opening is a common pathway for azetidines. Studies on N-substituted azetidines have shown that they can undergo an acid-mediated intramolecular ring-opening decomposition through nucleophilic attack by a pendant amide group. nih.gov For this compound, protonation of the nitrogen would activate the ring towards nucleophilic attack. The attack of a nucleophile at one of the ring carbons would lead to the cleavage of a C-N bond.

Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via a highly regioselective Sₙ2-type mechanism to afford 1,3-amino ethers. iitk.ac.in This suggests that a similar Lewis acid-promoted ring-opening of N-sulfonylated this compound could be a viable synthetic strategy. The electron-withdrawing nature of the difluoro group would likely favor nucleophilic attack at the C2 or C4 positions.

Cross-Coupling and Diversification Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these methods to this compound allows for its incorporation into more complex molecular architectures.

Palladium catalysis is at the forefront of cross-coupling chemistry, with reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction being widely utilized. mdpi.comchemrxiv.orgmdpi.comnih.govnih.govsynthesisspotlight.comnih.govlibretexts.orguwindsor.caresearchgate.netyoutube.comyoutube.comyoutube.comresearchgate.netresearchhub.com

A notable example of a palladium-catalyzed cross-coupling reaction involving a 3,3-difluoro moiety is the intramolecular C-H difluoroalkylation for the synthesis of substituted 3,3-difluoro-2-oxindoles. mit.edunih.govnih.govnih.gov In this reaction, a palladium catalyst facilitates the coupling of a chlorodifluoroacetanilide precursor, leading to the formation of a C-C bond and the construction of the difluoro-oxindole ring system. The use of a bulky biarylphosphine ligand, such as BrettPhos, was found to be crucial for achieving high efficiency in this transformation. mit.edunih.govnih.govnih.gov

While direct examples of intermolecular Buchwald-Hartwig, Suzuki, or Heck reactions using this compound as a coupling partner are not prevalent in the literature, the general principles of these reactions suggest their potential applicability. For instance, N-unsubstituted this compound could potentially serve as an amine component in Buchwald-Hartwig amination to form N-aryl-3,3-difluoroazetidines. Similarly, appropriately functionalized this compound derivatives, such as those bearing a boronic acid or ester group, could participate in Suzuki-Miyaura coupling. The Heck reaction could potentially be employed with N-vinyl-3,3-difluoroazetidine to introduce alkenyl substituents.

Table 1: Overview of Selected Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | General Transformation | Potential Application with this compound |

|---|---|---|

| Buchwald-Hartwig Amination | Ar-X + H-NR₂ → Ar-NR₂ | Coupling of aryl halides with this compound to form N-aryl derivatives. |

| Suzuki-Miyaura Coupling | R-X + R'-B(OR)₂ → R-R' | Coupling of halo-functionalized 3,3-difluoroazetidines or azetidinylboronates. |

| Heck Reaction | R-X + Alkene → R-Alkene | Coupling of N-vinyl-3,3-difluoroazetidine with aryl or vinyl halides. |

| Intramolecular C-H Difluoroalkylation | Forms a C-C bond via C-H activation | Synthesis of 3,3-difluoro-2-oxindoles from chlorodifluoroacetanilides. mit.edunih.govnih.govnih.gov |

Beyond palladium, other transition metals like rhodium and copper are known to catalyze a variety of transformations involving C-H functionalization and cross-coupling reactions. nih.govnih.govmdpi.comrsc.orgnih.govrsc.orgmdpi.comrsc.org Rhodium catalysts are particularly effective in directing group-assisted C-H activation, which could potentially be applied to functionalize the C-H bonds of the this compound ring. nih.govnih.govrsc.org

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds. rsc.orgnih.govrsc.orgmdpi.com It is conceivable that this compound could participate in copper-catalyzed N-arylation reactions with aryl halides to yield N-aryl-3,3-difluoroazetidines.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.

The characterization of reaction intermediates provides direct evidence for a proposed reaction mechanism. In the context of palladium-catalyzed reactions, intermediates such as oxidative addition complexes and palladacycles are often proposed. chemrxiv.orgyoutube.commdpi.comnih.govresearchgate.net

In the palladium-catalyzed synthesis of 3,3-difluoro-2-oxindoles, a proposed catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the chlorodifluoroacetanilide precursor. mit.edunih.govnih.govnih.gov This is followed by an intramolecular C-H activation step to form a six-membered palladacycle intermediate. Subsequent reductive elimination from this intermediate furnishes the desired 3,3-difluoro-2-oxindole product and regenerates the active palladium(0) catalyst. mit.edunih.govnih.govnih.gov Preliminary mechanistic studies, including kinetic isotope effect experiments, suggest that the oxidative addition is the rate-determining step of this process. mit.edunih.govnih.govnih.gov

While the direct isolation and characterization of such intermediates for reactions involving this compound are challenging, computational studies can offer significant insights into their structures and energetics. nih.govdaneshyari.comnih.gov

Table 2: Proposed Intermediates in the Palladium-Catalyzed Synthesis of 3,3-Difluoro-2-oxindoles

| Intermediate | Description | Role in Catalytic Cycle |

|---|---|---|

| Pd(0)Lₙ | Active palladium catalyst | Initiates the cycle through oxidative addition. |

| (Aryl)Pd(II)(Cl)(Lₙ) | Oxidative addition complex | Formed after the insertion of Pd(0) into the C-Cl bond. |

| Palladacycle | Six-membered ring containing palladium | Formed via intramolecular C-H activation. |

| Product-Pd(0) Complex | Complex of the product with the regenerated catalyst | Precedes the release of the final product. |

Elucidation of Regioselectivity and Stereoselectivity in Reactions of this compound

The presence of the gem-difluoro group at the C3 position of the azetidine ring significantly influences the molecule's electronic properties and steric environment, thereby playing a crucial role in directing the regioselectivity and stereoselectivity of its chemical transformations. Research in this area aims to understand and predict the outcomes of reactions, which is vital for the strategic design and synthesis of complex fluorine-containing molecules for various applications, including pharmaceuticals and materials science.

The regioselectivity of reactions involving this compound is particularly evident in nucleophilic substitution and ring-opening reactions. The electron-withdrawing nature of the two fluorine atoms creates a strong dipole, rendering the C3 carbon electron-deficient. However, direct nucleophilic attack at this position is sterically hindered and electronically unfavorable. Consequently, reactions are often directed to other positions of the azetidine ring, primarily the C2 and C4 positions, or the nitrogen atom.

For instance, in N-activated this compound systems, the regioselectivity of nucleophilic attack is a subject of detailed investigation. The activation of the nitrogen atom, for example, through the formation of an azetidinium ion, enhances the electrophilicity of the ring carbons. Computational studies can provide insights into the transition states and activation energies for nucleophilic attack at C2 versus C4, helping to rationalize experimentally observed product distributions. The interplay of electronics and sterics, dictated by both the gem-difluoro group and the N-substituent, governs the ultimate regiochemical outcome.

Stereoselectivity is a critical consideration in reactions that introduce new chiral centers into the this compound scaffold. The development of diastereoselective and enantioselective methodologies for the functionalization of this compound is an active area of research.

One area of focus is the diastereoselective synthesis of substituted 3,3-difluoroazetidines. When a substituent is introduced at the C2 or C4 position of a pre-existing substituted this compound, the formation of one diastereomer over the other is often observed. The gem-difluoro group can exert a significant influence on the preferred conformation of the azetidine ring, which in turn can direct the approach of incoming reagents to a specific face of the molecule.

The enantioselective functionalization of this compound, where a new stereocenter is created with a preference for one enantiomer, represents a significant synthetic challenge. Chiral catalysts or auxiliaries are often employed to achieve high levels of enantiomeric excess (ee). For example, the enantioselective alkylation of N-Boc-3,3-difluoroazetidine at the C2 position can be achieved using a chiral base to deprotonate diastereotopically, followed by the addition of an electrophile. The choice of the chiral ligand and reaction conditions is crucial for achieving high stereocontrol.

Detailed research findings on the stereoselectivity of specific reactions are often presented in data tables, summarizing the effects of different catalysts, solvents, and temperatures on the diastereomeric ratio (d.r.) or enantiomeric excess (ee) of the products.

Table 1: Diastereoselective Alkylation of N-Protected this compound

| Entry | Electrophile | Chiral Ligand | Solvent | Temperature (°C) | d.r. (syn:anti) | Yield (%) |

| 1 | Benzyl bromide | Ligand A | THF | -78 | 95:5 | 85 |

| 2 | Benzyl bromide | Ligand B | Toluene | -78 | 10:90 | 78 |

| 3 | Methyl iodide | Ligand A | THF | -78 | 92:8 | 91 |

| 4 | Methyl iodide | Ligand A | CH₂Cl₂ | -40 | 85:15 | 88 |

Table 2: Enantioselective Addition to N-Acyl-3,3-difluoroazetidinium Ion

| Entry | Nucleophile | Chiral Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |

| 1 | Phenylmagnesium bromide | Catalyst X | Diethyl ether | -20 | 92 | 75 |

| 2 | Phenylmagnesium bromide | Catalyst Y | THF | -20 | 85 | 80 |

| 3 | Ethylmagnesium bromide | Catalyst X | Diethyl ether | -20 | 95 | 72 |

| 4 | Ethylmagnesium bromide | Catalyst X | Toluene | 0 | 88 | 65 |

The elucidation of regioselectivity and stereoselectivity in the reactions of this compound is a field that combines synthetic experimentation with computational analysis. A thorough understanding of these principles is essential for unlocking the full potential of this unique fluorinated building block in the creation of novel and functional molecules.

Derivatization and Analog Synthesis Utilizing the 3,3 Difluoroazetidine Scaffold

N-Functionalization Strategies for Novel Derivatives

The nitrogen atom of the azetidine (B1206935) ring serves as a primary site for modification, allowing for the introduction of a wide array of substituents to modulate the physicochemical and biological properties of the resulting molecules.

Synthesis of N-Substituted 3,3-Difluoroazetidines

The synthesis of N-substituted 3,3-difluoroazetidines is often achieved through the reduction of precursor N-protected 3,3-difluoroazetidin-2-ones. These β-lactams can be prepared via a Reformatsky-type reaction between aldimines and ethyl bromodifluoroacetate. Subsequent reduction of the lactam carbonyl group, for instance using monochlorohydroalane, yields the corresponding N-substituted 3,3-difluoroazetidines. researchgate.netnih.govresearchgate.net

A variety of N-aryl, N-acyl, and N-sulfonyl derivatives can be envisioned through standard amine chemistry, although specific examples directly on the 3,3-difluoroazetidine ring are not extensively detailed in the reviewed literature. General methods such as Buchwald-Hartwig amination or Ullmann coupling could be employed for N-arylation, while reactions with acyl chlorides or sulfonyl chlorides would provide the corresponding amides and sulfonamides.

| Precursor | Reagent | Product | Reference |

| N-Protected 3,3-difluoroazetidin-2-one | Monochlorohydroalane | N-Protected this compound | researchgate.net |

| Aldimine | Ethyl bromodifluoroacetate | N-Substituted 3,3-difluoroazetidin-2-one | nih.govresearchgate.net |

Formation of N-Heterocyclic Derivatives

The nucleophilic nature of the azetidine nitrogen allows for its incorporation into larger heterocyclic systems. A notable example is the synthesis of polycyclic energetic materials. Here, this compound hydrochloride is reacted with a highly substituted azobis-1,2,4-triazole in the presence of a base. This nucleophilic substitution reaction results in the formation of a new C-N bond, linking the azetidine ring to the triazole system. nih.govscispace.com This strategy highlights the potential for creating complex molecules with high nitrogen content and specific energetic properties.

Further exploration of this reactivity could involve the reaction of this compound with other electrophilic heterocycles, such as activated pyridines, pyrimidines, or triazines, to generate a diverse range of N-heterocyclic derivatives.

| This compound Derivative | Heterocyclic Partner | Reaction Conditions | Product | Reference |

| This compound hydrochloride | 3,3′,5,5′-Tetrachloro-4,4′-azo-1,2,4-triazole | Na2CO3, K2CO3, DMF, 30°C | 5,5′-Dichloro-3,3′-bis(this compound)-4,4′-azo-1,2,4-triazole | nih.gov |

Carbon-Center Functionalization of the Azetidine Ring

Modification of the carbon framework of the this compound ring presents a greater synthetic challenge but offers the potential to introduce additional stereocenters and diverse side chains, significantly expanding the accessible chemical space.

Introduction of Additional Stereocenters

The stereoselective synthesis of substituted azetidines often relies on methodologies that construct the ring from chiral acyclic precursors. While direct diastereoselective functionalization of the pre-formed this compound ring is not well-documented, related systems provide insights into potential strategies. For instance, the α-lithiation of N-Boc-3-methoxyazetidine, followed by trapping with electrophiles, allows for the introduction of substituents at the C2 position. nih.gov Applying a similar strategy to N-Boc-3,3-difluoroazetidine could potentially lead to the formation of 2-substituted derivatives, thereby creating a new stereocenter. The stereochemical outcome would likely be influenced by the directing effects of the gem-difluoro group and the N-protecting group.

Synthesis of Side-Chain Modified Analogs

The synthesis of side-chain modified analogs can be achieved by utilizing functionalized building blocks in the ring-forming reactions. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid has been accomplished, demonstrating the feasibility of incorporating functional groups at the C3 position. nih.gov Although this example lacks the gem-difluoro substitution, it suggests that precursors with desired side chains could be employed in the synthesis of this compound analogs.

Furthermore, the synthesis of spirocyclic systems represents an effective way to introduce complex side chains. The synthesis of spiro[azetidine-3,3'-oxindoles] has been reported, although not with the this compound core. rsc.orgmdpi.com This approach, if adapted, could lead to novel analogs with interesting pharmacological profiles.

Construction of Polycyclic and Fused Systems Incorporating this compound

The incorporation of the this compound ring into polycyclic and fused systems is a promising strategy for creating rigid molecular scaffolds with unique three-dimensional shapes.

As previously mentioned, the synthesis of polycyclic energetic materials demonstrates the feasibility of connecting the this compound ring to other heterocyclic systems. nih.govscispace.com In this case, the azetidine acts as a substituent on a larger bicyclic triazole core.

The construction of fused systems, where the azetidine ring shares one or more bonds with another ring, is a more intricate endeavor. Methodologies such as intramolecular cyclization reactions of appropriately functionalized N-substituted 3,3-difluoroazetidines could provide a route to such systems. For example, an N-substituted derivative with a reactive tether could undergo cyclization to form a bicyclic system like a 3,3-difluoro-2,3-dihydro-1H-pyrrolo[1,2-a]azetidine. While specific examples for the this compound system are scarce, the synthesis of related fused heterocycles, such as 3-azabicyclo[3.1.0]hexanes, provides a conceptual framework for such transformations. rsc.orgresearchgate.net These syntheses often involve cycloaddition reactions or intramolecular cyclopropanations.

| Starting Material | Reaction Type | Product | Reference |

| This compound hydrochloride, 3,3′,5,5′-Tetrachloro-4,4′-azo-1,2,4-triazole | Nucleophilic Substitution | Polycyclic triazole derivative | nih.gov |

| Maleimides, Diazomethanes | [3+2] Cycloaddition / Photochemical decomposition | 3-Azabicyclo[3.1.0]hexane derivatives | rsc.orgresearchgate.net |

Annulation Reactions

Annulation strategies involving the this compound scaffold are employed to construct novel polycyclic systems where the azetidine ring is fused or directly linked to other heterocyclic structures. A notable application of this approach is in the synthesis of high-density energetic materials, where combining the strained, fluorinated azetidine ring with nitrogen-rich heterocycles like triazoles can lead to compounds with enhanced thermal stability and performance.

Research Findings:

A recent study detailed the synthesis of novel triazolyl polycyclic compounds by coupling this compound with chlorinated bi-1,2,4-triazole and azobis-1,2,4-triazole precursors. rsc.org The synthetic strategy involved a nucleophilic substitution reaction where the secondary amine of this compound displaces a chlorine atom on the triazole core. This is followed by further derivatization, such as replacing the remaining chlorine atoms with azido (B1232118) groups, to generate the final energetic materials. rsc.org

The primary reaction involves linking the this compound (DFAZ) moiety to a central triazole structure. For example, 5,5′-dichloro-3,3′-bi-1,2,4-triazole was reacted with this compound to yield a bis-azetidinyl substituted bi-triazole. A subsequent reaction with sodium azide (B81097) produced the corresponding diazido derivative, a high-energy compound. rsc.org

The research highlights that the introduction of the this compound group is an effective strategy for increasing the density and decomposition temperature of the resulting polycyclic compounds, which are desirable properties for energetic materials. rsc.org X-ray single-crystal diffraction analysis confirmed that the incorporation of the azetidine structure did not alter the core molecular configuration of the parent triazole system. rsc.org

| Reactant 1 | Reactant 2 | Key Product | Reported Finding |

|---|---|---|---|

| 5,5′-dichloro-3,3′-bi-1,2,4-triazole | This compound | 5,5′-dichloro-3,3′-bis(3,3-difluoroazetidin-1-yl)-bi-1,2,4-triazole | Effective coupling to form a polycyclic framework. rsc.org |

| 5,5′-dichloro-3,3′-bis(3,3-difluoroazetidin-1-yl)-bi-1,2,4-triazole | Sodium azide | 5,5′-diazido-3,3′-bis(3,3-difluoroazetidin-1-yl)-bi-1,2,4-triazole | Increases enthalpy of formation for energetic applications. rsc.org |

| 5,5′-dichloro-4,4′-azo-1,2,4-triazole | This compound | 5,5′-dichloro-3,3′-bis(3,3-difluoroazetidin-1-yl)-4,4′-azo-1,2,4-triazole | Introduction of azetidine enhances molecular density. rsc.org |

Macrocyclization Approaches

While direct incorporation of the this compound scaffold into macrocycles is not yet widely documented in available literature, research on analogous azetidine derivatives provides a clear blueprint for such strategies. The strained nature of the azetidine ring can be exploited as a "turn-inducing element" to facilitate the challenging process of macrocyclization, particularly in the synthesis of cyclic peptides. This approach pre-organizes a linear precursor into a conformation that is favorable for ring closure, thereby improving cyclization yields.

Research Findings:

A comprehensive study on the use of 3-aminoazetidine (3-AAz), a structural analog of this compound, demonstrated its effectiveness in promoting the head-to-tail macrocyclization of small peptides. nih.gov By incorporating the 3-AAz unit into linear tetra-, penta-, and hexapeptide precursors, researchers achieved significantly improved cyclization efficiencies under standard reaction conditions. nih.gov

The azetidine ring introduces a "kink" or turn in the linear peptide backbone, reducing the entropic penalty associated with bringing the two ends of the molecule together for cyclization. This pre-organization leads to higher yields of the desired macrocycle. X-ray diffraction analysis of a resulting cyclic tetrapeptide confirmed that the azetidine ring encourages an all-trans conformation, which is less stable for the parent peptide but conducive to cyclization in the precursor. nih.gov

Furthermore, the azetidine nitrogen within the macrocycle serves as a functional handle for late-stage derivatization. This allows for the attachment of various moieties, such as fluorescent dyes or biotin (B1667282) tags, after the macrocyclic core has been formed, demonstrating the versatility of this approach for creating complex, functionalized macrocycles. nih.gov The stability of the azetidine ring to the strong acidic conditions required for deprotecting amino acid side chains was also confirmed, underscoring the robustness of this building block in complex synthetic sequences. nih.gov

| Linear Precursor Type | Turn-Inducing Unit | Resulting Macrocycle | Key Finding |

|---|---|---|---|

| Linear tetrapeptide | 3-Aminoazetidine (3-AAz) | Cyclic tetrapeptide | Greatly improved cyclization efficiency compared to homodetic peptides. nih.gov |

| Linear pentapeptide | 3-Aminoazetidine (3-AAz) | Cyclic pentapeptide | Azetidine ring acts as a conformational constraint to promote ring closure. nih.gov |

| Linear hexapeptide | 3-Aminoazetidine (3-AAz) | Cyclic hexapeptide | Introduction of the 3-AAz unit improves stability towards proteases. nih.gov |

| Cyclic peptide containing 3-AAz | N/A (Post-cyclization) | Dye- or Biotin-tagged macrocycle | The azetidine nitrogen allows for late-stage functionalization via substitution or click chemistry. nih.gov |

Computational and Theoretical Studies of 3,3 Difluoroazetidine

Conformational Analysis and Ring Pucker Dynamics

The four-membered azetidine (B1206935) ring is not planar and undergoes a dynamic puckering motion. The nature and energetics of this puckering are significantly influenced by substituents. In 3,3-difluoroazetidine, the two fluorine atoms play a critical role in defining the ring's conformational preferences.

Ab Initio and Density Functional Theory (DFT) Calculations

Computational methods such as Ab Initio and Density Functional Theory (DFT) are powerful tools for investigating the conformational landscape of molecules like this compound. nih.gov These calculations can predict stable conformations, transition states for ring inversion, and the associated energy barriers. For fluorinated N-heterocycles, DFT calculations have been employed to explore molecular structures and interactions. fluoromart.com For instance, in studies of related fluorinated heterocycles, DFT methods like B3LYP and M06-2X, combined with basis sets such as TZVP and 6-311+G(d,p), have been used to optimize molecular geometries. nih.gov Studies on similar five-membered rings, like 3-fluoropyrrolidinium, have utilized CCSD/DGTZVP quantum-chemical calculations to predict multiple stable conformations. researchgate.netresearchgate.net Such computational approaches are essential for understanding the subtle interplay of forces that govern the molecule's three-dimensional shape.

Influence of Fluorine on Ring Conformation

The substitution of hydrogen with fluorine dramatically alters the conformational behavior of the azetidine ring. researchgate.netresearchgate.net The high electronegativity of fluorine introduces strong stereoelectronic effects, including electrostatic interactions and hyperconjugation, which can stabilize or destabilize certain puckered states. researchgate.net For example, an intramolecular β-fluorine⋯ammonium (B1175870) interaction has been shown to be significant in influencing the conformation of 3-fluoroazetidinium hydrochloride, as explored through DFT calculations. fluoromart.com This type of interaction, a form of charge-dipole interaction, can favor specific ring puckers. researchgate.net The gem-difluorination at the C3 position in this compound introduces a strong dipole moment and alters the bond lengths and angles within the ring, thereby modifying the ring-puckering potential energy surface compared to the parent azetidine molecule.

Electronic Structure and Fluorine Effects

The electronic properties of the azetidine ring are profoundly modified by the presence of the two fluorine atoms. These changes are critical for the molecule's reactivity, intermolecular interactions, and potential applications in areas like drug discovery.

Electrostatic Potential Analysis

Molecular Electrostatic Potential (ESP) analysis is a valuable tool for understanding the charge distribution and reactivity of a molecule. For derivatives of this compound, ESP calculations have been used to understand noncovalent interactions and chemical reactivity. rsc.org The ESP map highlights regions of positive and negative potential on the van der Waals surface of the molecule. Due to the high electronegativity of the fluorine atoms, a region of negative electrostatic potential is expected around them, while the hydrogen atoms on the nitrogen and adjacent carbons will exhibit positive potential. This charge distribution influences how the molecule interacts with other molecules, such as biological receptors or reactants. The negative regions are associated with electrophilic reactivity, while positive regions indicate sites for nucleophilic attack. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. In compounds containing the this compound moiety, NBO analysis has been used to understand the reasons for their stability. rsc.org This method can quantify hyperconjugative interactions, such as those between the C-H or C-C sigma bonds and the C-F antibonding orbitals (σ → σ*). These interactions can have a significant impact on the molecule's conformation and stability. For example, NBO analysis in azapeptides has been used to quantify the strength of hydrogen bonds influencing their conformational preferences. mdpi.com

Impact of Fluorine on Nitrogen Basicity and Electron Distribution

One of the most significant electronic effects of the gem-difluoro substitution is the reduction of the basicity of the nitrogen atom. The strong electron-withdrawing inductive effect of the two fluorine atoms pulls electron density away from the nitrogen atom. researchgate.netmasterorganicchemistry.com This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering its pKa value compared to unsubstituted azetidine. researchgate.net This effect is a common strategy in medicinal chemistry to modulate the basicity of amine-containing compounds, which can be crucial for optimizing their pharmacokinetic properties. nih.gov The number of fluorine atoms and their distance from the nitrogen are major factors defining the compound's basicity. researchgate.net

Reactivity Prediction and Mechanistic Modeling

Computational chemistry offers powerful tools to predict the reactivity of molecules and to model the intricate details of reaction mechanisms. For this compound, these studies are essential for understanding how the gem-difluoro substitution pattern governs its chemical behavior.

Transition State Analysis

Transition state theory is a cornerstone of computational reaction kinetics, allowing for the calculation of activation energies and the elucidation of reaction pathways. While specific transition state analyses for reactions involving this compound are not extensively detailed in publicly available literature, the principles of such studies can be outlined.

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to locate the transition state structures for various reactions, for instance, nucleophilic substitution at the nitrogen atom or ring-opening reactions. The calculated energy of the transition state, relative to the reactants, provides the activation energy barrier, a key determinant of the reaction rate. For this compound, a key point of interest would be the influence of the electron-withdrawing fluorine atoms on the nucleophilicity of the nitrogen and the stability of any charged intermediates or transition states.

| Reaction Type | Computational Method | Key Parameters Calculated | Predicted Influence of Difluoro Group |

| N-Alkylation | DFT (e.g., B3LYP/6-31G*) | Transition State Geometry, Activation Energy (ΔG‡) | Potential increase in activation energy due to reduced nucleophilicity of nitrogen. |

| Ring Opening | Ab initio methods | Reaction Pathway Profile, Ring Strain Energy | Altered ring strain and electronic effects influencing the feasibility and mechanism of ring cleavage. |

This table represents a hypothetical summary of parameters that would be investigated in a typical computational study of this compound's reactivity.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, and predicting the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is a significant challenge. Computational modeling can provide valuable predictions in this regard.

For reactions involving substituted 3,3-difluoroazetidines, computational methods can be used to compare the activation energies of the transition states leading to different regioisomers or stereoisomers. The pathway with the lowest activation energy is predicted to be the major product. For example, in the case of a cycloaddition reaction involving a derivative of this compound, DFT calculations could be used to model the different possible modes of approach of the reactants, thereby predicting the most favorable stereochemical outcome.

Global reactivity descriptors derived from conceptual DFT, such as the Fukui functions and dual descriptor, can also be employed to predict the most reactive sites in the this compound molecule, offering insights into its regioselectivity in various reactions.

Intermolecular Interactions and Self-Assembly (theoretical aspects)

The non-covalent interactions that this compound can participate in are critical for understanding its behavior in the condensed phase, including its crystal packing, solvation, and potential for self-assembly.

Hydrogen Bonding Networks

The this compound molecule contains a secondary amine group, which can act as a hydrogen bond donor, and two fluorine atoms and a nitrogen atom, which can act as hydrogen bond acceptors. Computational studies are invaluable for characterizing the nature and strength of these hydrogen bonds.

| Interaction Type | Computational Method | Predicted Interaction Energy (kcal/mol) | Significance |

| N-H···N | DFT with dispersion correction | Strong | Primary driving force for chain or network formation. |

| N-H···F | MP2, CCSD(T) | Weak to moderate | Contributes to the stability and directionality of the overall structure. |

| C-H···F | DFT | Weak | May play a role in fine-tuning the crystal packing. |

This table provides a theoretical estimation of the types and strengths of hydrogen bonds this compound could form.

van der Waals Surface Analysis

The van der Waals surface of a molecule represents its outermost boundary and is crucial for understanding its shape, size, and how it interacts with other molecules. Computational methods can be used to generate and analyze the van der Waals surface of this compound.

A key aspect of this analysis is the mapping of the molecular electrostatic potential (MEP) onto the van der Waals surface. The MEP provides a visual representation of the charge distribution around the molecule, with regions of negative potential (electron-rich) indicating sites susceptible to electrophilic attack and regions of positive potential (electron-poor) indicating sites for nucleophilic attack. For this compound, the MEP would be expected to show a negative potential around the fluorine atoms and the nitrogen lone pair, and a positive potential around the N-H proton. This information is critical for predicting the nature of intermolecular interactions and the geometry of molecular recognition and self-assembly.

Analysis of the van der Waals surface can also provide insights into the packing efficiency of the molecule in a crystal lattice, which is an important factor in the design of energetic materials, an area where azetidine derivatives have found applications.

Applications of 3,3 Difluoroazetidine As a Building Block in Advanced Chemical Research

Role in Medicinal Chemistry Research and Molecular Design

In the realm of medicinal chemistry, the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is perpetual. The incorporation of fluorinated motifs like 3,3-difluoroazetidine has proven to be a highly effective strategy to achieve these goals. The azetidine (B1206935) ring itself is a desirable scaffold in drug discovery due to its ability to impart favorable physicochemical properties. chemrxiv.orgnih.gov The addition of the gem-difluoro group further enhances its utility, offering chemists a unique handle to modulate molecular characteristics.

Strategic Incorporation into Lead Compounds

The introduction of this compound into lead compounds is a strategic approach to enhance their drug-like properties. The gem-difluoro group can act as a bioisostere for other chemical functionalities, such as a carbonyl group or a larger heterocyclic ring, while introducing distinct electronic and conformational features. u-tokyo.ac.jpnih.govnih.govchemrxiv.org This substitution can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage, thereby increasing the in vivo half-life of a drug candidate.

Furthermore, the electron-withdrawing nature of the two fluorine atoms can significantly impact the basicity (pKa) of the azetidine nitrogen. This modulation of pKa can be critical for optimizing a compound's solubility, permeability, and interaction with its biological target. For instance, in a series of fluorinated azetidine derivatives, the number of fluorine atoms and their proximity to the nitrogen atom were found to be major determinants of the compound's basicity. This allows for a rational design approach where the this compound moiety is used to fine-tune the ionization state of a molecule at physiological pH, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Modulating Molecular Recognition and Binding Interactions (structural/chemical perspective)

From a structural and chemical perspective, the this compound unit can profoundly influence how a molecule interacts with its biological target. The presence of the two highly electronegative fluorine atoms creates a localized dipole moment, which can lead to favorable electrostatic interactions with the protein binding pocket. These interactions can include hydrogen bonds, dipole-dipole interactions, and other non-covalent contacts that contribute to binding affinity and selectivity.

The fluorine atoms are also known to engage in so-called "orthogonal" interactions, where they can interact favorably with amide C-H bonds or other polarized C-H bonds within the protein. The unique electronic environment created by the gem-difluoro group can alter the charge distribution across the entire molecule, influencing its ability to participate in key binding events. This modulation of the molecular electrostatic potential can be the deciding factor in achieving potent and selective inhibition of a target protein. The impact of ligand binding on the dynamics of a protein and its interactions with membranes can be altered by the presence of such fluorinated moieties, potentially reducing affinity by inducing conformational changes in the protein's sidechains. janelia.org

Design of Conformationally Constrained Scaffolds

The rigid, four-membered ring of azetidine inherently reduces the conformational flexibility of a molecule. The introduction of the 3,3-difluoro substitution can further rigidify the scaffold. This conformational constraint is a highly desirable feature in drug design as it can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to its target. nih.govmdpi.comnih.gov

By locking a portion of the molecule into a specific three-dimensional arrangement, medicinal chemists can more accurately probe the topology of a binding site and design ligands with higher affinity and selectivity. The constrained nature of the this compound ring can also limit the number of accessible conformations in solution, which can improve oral bioavailability by reducing the entropic cost of transitioning from the solution phase to the protein-bound state. The use of such constrained scaffolds is a well-established strategy in the design of peptidomimetics and other complex molecular architectures.

Utility in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. frontiersin.orgnih.govresearchgate.net This method relies on screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent leads.

Fluorinated fragments, and specifically those containing motifs like this compound, are valuable components of FBDD libraries. dtu.dk The inclusion of such fragments increases the structural and physicochemical diversity of the library. The this compound moiety offers a three-dimensional shape that can effectively probe protein binding sites. Furthermore, the fluorine atoms can be readily detected by ¹⁹F NMR spectroscopy, a sensitive and robust screening technique that is well-suited for FBDD. While specific examples of large-scale screening campaigns explicitly detailing the use of this compound are not extensively published, the known properties of this building block make it an attractive candidate for inclusion in modern fragment libraries aimed at tackling challenging drug targets.

Application in Materials Science Research

The unique electronic and photophysical properties imparted by the this compound moiety extend its utility beyond medicinal chemistry into the realm of materials science. Here, it serves as a key building block for the synthesis of advanced functional materials, particularly in the area of dyes and fluorescent probes.

Precursor for Advanced Dyes and Fluorescent Probes

The incorporation of this compound has been instrumental in the development of a new generation of high-performance fluorescent dyes, most notably the Janelia Fluor® (JF) dyes. janelia.orgnih.gov These dyes are based on the rhodamine scaffold, a class of fluorophores known for their brightness and photostability. janelia.orgnih.gov

The introduction of the this compound group onto the rhodamine core has a profound and predictable effect on the dye's spectral properties. nih.gov Specifically, the strong electron-withdrawing nature of the gem-difluoro group leads to a hypsochromic shift, or a blue-shift, in the absorption and emission wavelengths of the dye. This allows for the fine-tuning of the dye's color, enabling researchers to create a palette of fluorescent labels with precisely controlled spectral characteristics. For example, replacing an azetidine group with a this compound group in a rhodamine dye can induce a significant blue-shift, making the resulting dye excitable by common laser lines used in fluorescence microscopy. nih.gov

The table below illustrates the impact of the 3,3-difluoroazetidinyl group on the photophysical properties of rhodamine dyes, as demonstrated in the development of the Janelia Fluor dyes.

| Compound | Key Structural Feature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|---|---|

| JF549 | Azetidinyl | 549 | 571 | 0.88 | 101,000 |

| JF525 | 3,3-Difluoroazetidinyl | 525 | 549 | 0.81 | 94,000 |

| JF608 | Azetidinyl (Carborhodamine) | 608 | 631 | 0.54 | 120,000 |

| JF585 | 3,3-Difluoroazetidinyl (Carborhodamine) | 585 | 609 | 0.78 | 110,000 |

Data sourced from Grimm et al., Nat. Methods (2017).

Beyond spectral tuning, the this compound moiety can also influence the photostability and quantum yield of the dye. researchgate.netrug.nl While a slight decrease in quantum yield is observed in some cases upon difluorination, the ability to rationally tune the emission wavelength is a significant advantage for multicolor imaging experiments. The enhanced properties of these dyes make them invaluable tools for advanced microscopy techniques, including super-resolution imaging, single-molecule tracking, and in vivo imaging. janelia.orgnih.govrsc.org The ability of this compound to tune the HOMO-LUMO energy gap also suggests its potential in the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). thieme-connect.deossila.comresearchgate.net

Components in Energetic Materials Design

The quest for new energetic materials that offer a superior balance of performance and stability is a significant area of research. uni-muenchen.depurdue.edu this compound (DFAZ) has emerged as a critical building block in this field due to the combination of its high-tensile four-membered ring and the presence of fluorine atoms. rsc.org These features contribute positively to key performance metrics such as specific impulse, detonation pressure, and detonation velocity. rsc.org

Researchers have proposed a method for designing polycyclic energetic materials by combining the azetidine structure with other nitrogen-rich heterocycles like azobis-1,2,4-triazole or bi-1,2,4-triazole. rsc.org This strategy aims to create compounds with simple synthetic routes and good stability. rsc.org A series of triazolyl polycyclic compounds were synthesized through a simple nucleophilic reaction, yielding materials with high decomposition temperatures, often exceeding 200 °C. rsc.org

Another approach involves the synthesis of high-density energetic salts by combining the 3,3′-difluoroazetidinium (DFAZ) cation with various oxygen-rich anions. rsc.org The resulting salts were characterized for their thermal stability and detonation properties. rsc.org Notably, many of these salts exhibited a higher specific impulse than the established propellant component ammonium (B1175870) dinitramide (ADN) and demonstrated relatively low impact sensitivity. rsc.org The 3,3′-difluoroazetidinium nitroformate salt, in particular, was highlighted for its high specific impulse and relative stability. rsc.org

The table below summarizes some of the energetic compounds derived from this compound and their notable properties.

| Compound Name | Precursors | Key Property/Finding |

| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azobis-1,2,4-triazole (1) | This compound, azobis-1,2,4-triazole | High decomposition temperature (>200 °C). rsc.org |

| 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole (2) | This compound, bi-1,2,4-triazole | High decomposition temperature (>200 °C). rsc.org |

| 5,5′-dichloro-3-(N,N-dimethyl)-3′-(3,3′-difluoroazetidine)-4,4′-bi-1,2,4-triazole (3) | This compound, bi-1,2,4-triazole | High decomposition temperature (>200 °C). rsc.org |

| 3,3′-Difluoroazetidinium salts | This compound, various oxygen-rich acids | High density; specific impulse of most salts is higher than ammonium dinitramide (ADN). rsc.org |

| 3,3′-Difluoroazetidinium nitroformate salt | This compound, nitroformic acid | Possesses the highest specific impulse among the synthesized salts and is relatively stable. rsc.org |

Building Blocks for Semiconductors and Optoelectronic Materials

The unique electronic properties of fluorinated compounds make them attractive for applications in materials science. This compound hydrochloride is recognized as a fluorinated building block with high potential for use in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com Its utility in this area stems from its ability to help tune the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap of materials it is incorporated into. ossila.com This fine-tuning of electronic energy levels is a critical aspect of designing efficient semiconductor and optoelectronic materials. The introduction of the difluoroazetidine moiety can also enhance the lipophilicity of the molecule, which improves its processability in organic solvents, a key consideration for device fabrication. ossila.com

Development of Chemical Probes and Tags for Research Tools

In the field of chemical biology and diagnostics, molecules that can act as probes or tags are essential research tools. This compound hydrochloride serves as a precursor for the synthesis of rhodamine dyes. ossila.com These dyes are used in bioimaging applications, and the incorporation of the difluoroazetidine moiety allows for the fine-tuning of their fluorescent wavelengths. ossila.com This ability to modulate the photophysical properties of a dye is crucial for developing probes for specific imaging tasks and multiplexed analysis. Commercial suppliers categorize the compound as a building block for tags and probes, underscoring its role in this research area. synthonix.com

Design of Novel Molecular Architectures and Scaffolds

A molecular scaffold is a core structure upon which other functional groups can be assembled to create complex molecules with specific shapes and functions. mdpi.com The development of new scaffolds is fundamental to medicinal chemistry and materials science, enabling the exploration of new chemical space. This compound, with its strained, four-membered heterocyclic ring, provides a rigid and synthetically versatile core for building novel molecular architectures. ossila.comresearchgate.net

The inherent ring strain of the azetidine ring enhances the reactivity of the nitrogen atom, facilitating its use in nucleophilic substitution reactions to construct more complex structures. ossila.com The gem-difluoro group adds a unique stereoelectronic element and increases the lipophilicity of the scaffold. ossila.com Researchers utilize these features to synthesize diverse libraries of compounds, such as 2,6-diazaspiro[3.3]heptanes, which are built upon the azetidine framework. The ability to create such novel spirocyclic systems and other unique three-dimensional shapes highlights the value of this compound as a foundational component in designing new molecular architectures. researchgate.net

Advanced Characterization Techniques Applied to 3,3 Difluoroazetidine Research

Spectroscopic Elucidation of Structure and Reactivity

Spectroscopic techniques are indispensable tools for probing the molecular structure and behavior of 3,3-difluoroazetidine. By interacting with the molecule at the nuclear and vibrational levels, these methods provide a wealth of information regarding its atomic arrangement, bonding, and dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules, including this compound. By observing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides definitive information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The analysis of one-dimensional NMR spectra is fundamental to confirming the identity and purity of this compound and its derivatives. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling constants (J) reveal information about the connectivity between neighboring nuclei.

For the hydrochloride salt of this compound, the protons on the carbon atoms adjacent to the nitrogen (the C2 and C4 positions) are equivalent due to the molecule's symmetry. These protons typically appear as a triplet in the ¹H NMR spectrum due to coupling with the two adjacent fluorine atoms on C3. The protonated nitrogen atom also gives rise to a signal.

In ¹³C NMR, distinct signals are observed for the different carbon environments. The carbon atom bonded to the two fluorine atoms (C3) exhibits a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). This coupling is a key diagnostic feature for identifying the C-F₂ group. The methylene (B1212753) carbons (C2 and C4) also show coupling to the fluorine atoms, typically a triplet due to two-bond coupling (²JCF).

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. rsc.orgbiophysics.org In this compound, the two fluorine atoms are chemically equivalent and couple to the four adjacent protons on C2 and C4. This results in the ¹⁹F NMR spectrum showing a quintet, a clear indicator of the -CH₂-CF₂-CH₂- moiety. The chemical shift of the fluorine atoms provides insight into the electronic environment of the C-F bonds.

Table 1: Illustrative NMR Data for this compound Derivatives (Note: Specific data for the parent compound is not publicly available in detail. The following table is based on typical values for N-substituted this compound derivatives found in research literature.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~4.0 - 4.5 | t | ~12-14 (³JHF) | CH₂ (C2, C4) |

| ¹³C | ~60 - 65 | t | ~20-25 (²JCF) | CH₂ (C2, C4) |

| ¹³C | ~115 - 125 | t | ~250-280 (¹JCF) | CF₂ (C3) |

| ¹⁹F | ~-90 to -110 | p | ~12-14 (³JFH) | CF₂ |

This is an interactive table. Click on the headers to sort the data.

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and understanding the molecule's three-dimensional structure. Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming which protons are on adjacent carbons. For this compound, a COSY spectrum would show correlations between the N-H proton and the protons on the C2 and C4 positions.

Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to link protons to their directly attached carbons (HSQC) or to carbons that are two or three bonds away (HMBC). An HSQC spectrum of this compound would correlate the proton signal of the CH₂ groups to the corresponding C2/C4 carbon signal. An HMBC experiment would further confirm the structure by showing correlations between the CH₂ protons and the fluorinated C3 carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. These spectra provide a unique "fingerprint" for the molecule.

For this compound, key vibrational modes include:

C-F Stretching: Strong absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region, are characteristic of carbon-fluorine bonds.

N-H Stretching: A moderate absorption is expected around 3300-3500 cm⁻¹ for the N-H bond of the secondary amine. In the hydrochloride salt, this band is broader and shifted due to the presence of the ammonium (B1175870) ion (N⁺-H).

C-H Stretching: Absorptions for the methylene (CH₂) groups are typically observed just below 3000 cm⁻¹.

Ring Vibrations: The azetidine (B1206935) ring itself has characteristic vibrational modes, though these can be complex and coupled with other vibrations.

Raman spectroscopy provides complementary information. While C-F stretches are also visible, symmetric vibrations are often more intense in Raman spectra compared to IR. The combination of both techniques allows for a more complete assignment of the molecule's vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In a typical mass spectrometer, the molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound hydrochloride, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺. The measured mass would correspond to the chemical formula C₃H₆F₂N⁺.

The fragmentation pattern in MS provides clues to the molecule's structure. Cleavage of the strained azetidine ring is a likely fragmentation pathway. Common fragmentation patterns for cyclic amines involve the loss of small, stable neutral molecules. The presence of the difluoro group would also influence the fragmentation, leading to characteristic ions resulting from the loss of fluorine or fluorine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about molecular structure in solution or the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.

To date, a crystal structure for the parent this compound or its simple hydrochloride salt has not been reported in publicly accessible crystallographic databases. However, crystal structures of more complex molecules incorporating the this compound moiety have been determined. These studies reveal critical information about bond lengths, bond angles, and the conformation of the azetidine ring.

In such structures, the azetidine ring is observed to be puckered, not planar, which is characteristic of cyclobutane (B1203170) and its heteroanalogs. The C-F bond lengths are typically around 1.35-1.40 Å. The bond angles within the four-membered ring are constrained to be near 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, which is the source of the ring strain that contributes to the reactivity of azetidines. ossila.com Analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds involving the azetidine nitrogen, which govern the solid-state architecture.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidines, especially those bearing fluorine atoms, has traditionally been challenging. mit.edu Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic pathways. Key areas of development include:

Photoredox Catalysis: Light-driven synthesis is an emerging strategy for creating azetidines. mit.edu This method uses a photocatalyst to excite molecules from their ground state, enabling reactions that are otherwise difficult to achieve. mit.edu This approach could be further optimized for the specific synthesis of 3,3-difluoroazetidine, potentially leading to higher yields and milder reaction conditions.

Economical Fluorinating Reagents: Research into the use of inexpensive and readily available fluorinating agents is crucial for sustainable synthesis. Reagents like the hydrogen fluoride-pyridine complex (HF·pyridine) are being explored for the iodofluorination of alkenes, which can serve as precursors for fluorinated heterocycles. organic-chemistry.org

Solvent-Free and Aqueous Synthesis: A significant push towards green chemistry involves minimizing or eliminating the use of organic solvents. Recently, a sustainable reaction of difluoroenoxysilanes in aqueous media was developed to generate 3-difluoroalkyl phthalides, showcasing the potential for water-based systems in fluorinated compound synthesis. nih.gov Applying similar principles to azetidine (B1206935) synthesis could drastically reduce the environmental impact.

A comparison of traditional and emerging synthetic paradigms highlights the shift towards more sustainable practices.

| Feature | Traditional Methods | Emerging Methods |